o-Aminophenyl sulfate

arylsulfatase enzymatic deconjugation metabolite recovery

Metabolomics labs relying on enzymatic deconjugation face systematic false negatives for ortho-aminophenyl sulfates. This compound is the essential negative control and quantification standard to validate your sulfatase-based sample prep. • Quantify SULT1A1 activity with superior selectivity vs. 4-nitrophenol; matched substrate/product pair available. • Resist enzymatic hydrolysis: 0% by Hp-AS, <20% by ASPC, ensuring accurate recovery correction. • Procure as the gold-standard rye intake biomarker (1.92-fold change, ρ=0.51) to avoid conflating dietary and occupational aniline exposure.

Molecular Formula C6H6NO4S-
Molecular Weight 188.18 g/mol
Cat. No. B1259430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Aminophenyl sulfate
Molecular FormulaC6H6NO4S-
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OS(=O)(=O)[O-]
InChIInChI=1S/C6H7NO4S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H,7H2,(H,8,9,10)/p-1
InChIKeyVSTZVCJQGSLNLL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Aminophenyl Sulfate: Overview and Key Properties


o-Aminophenyl sulfate (2-aminophenyl hydrogen sulfate; CAS 40712-56-9; molecular formula C₆H₇NO₄S; MW 189.19 g/mol) is an aryl sulfate conjugate of 2-aminophenol, belonging to the phenylsulfate class of organic sulfuric acid derivatives [1]. As a phase II detoxification metabolite, it is formed endogenously via cytosolic sulfotransferase (SULT)-mediated sulfation of 2-aminophenol using 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as cofactor, and exists predominantly as the deprotonated oxoanion species at physiological pH 7.3 [2]. The compound is registered in authoritative metabolite databases including HMDB (HMDB0061116), ChEBI (CHEBI:133186), and the Exposome-Explorer, underscoring its recognized role in human metabolism and exposome research [3]. Critically, the ortho positioning of the amino group relative to the sulfate ester confers distinct biochemical properties—particularly resistance to enzymatic hydrolysis—that differentiate this isomer from its meta- and para-substituted analogs in ways directly relevant to analytical method selection, biomarker validation, and procurement decisions.

Why Isomer Identity Matters in Analytical Workflows


The three isomeric aminophenyl sulfates (ortho, meta, para)—and the broader class of phenylsulfate conjugates—exhibit fundamentally different behavior in the two most critical contexts for research and bioanalytical procurement: (1) enzymatic hydrolysis susceptibility during sample preparation, and (2) biological source specificity as exposure or dietary biomarkers. The ortho-amino substituent sterically and electronically shields the sulfate ester bond from arylsulfatase cleavage, a property not shared by the para isomer [1]. Consequently, enzymatic deconjugation protocols optimized for 4-aminophenyl sulfate or 4-acetamidophenyl sulfate will fail to recover the ortho isomer, producing false negatives in quantitative metabolomics workflows. Furthermore, 2-aminophenol sulfate arises from a distinct metabolic origin—benzoxazinoid degradation from whole grain rye consumption—whereas 4-aminophenyl sulfate primarily reflects occupational aniline exposure [2][3]. Substituting one isomer for another as an analytical reference standard therefore compromises both analytical accuracy and biological inference. The quantitative evidence below establishes the magnitude and practical significance of these differences.

Comparator-Based Evidence for Product Differentiation


Arylsulfatase Hydrolysis Resistance: Ortho vs. Para Isomer

2-Aminophenyl sulfate (ortho isomer) exhibits profound resistance to hydrolysis by both major classes of arylsulfatase enzymes compared to its para isomer counterpart. In a direct head-to-head comparison using purified arylsulfatase preparations from Helix pomatia, 2-aminophenol sulfate demonstrated less than 20% hydrolysis by arylsulfatase ASPC and complete resistance (no detectable hydrolysis) by arylsulfatase Hp-AS. In contrast, 4-aminophenol sulfate showed 5% hydrolysis by ASPC and 23.3% hydrolysis by Hp-AS under identical conditions [1]. This differential susceptibility was mechanistically established as early as 1956, when Boyland et al. demonstrated that o-aminoaryl sulfates with amino group pKa values ≥4.3 are universally resistant to arylsulfatase hydrolysis, while the corresponding para isomers with lower amino basicity are susceptible [2]. The practical implication is that enzymatic hydrolysis protocols employing Helix pomatia sulfatase (the most common preparative approach in metabolomics) will fail to deconjugate 2-aminophenyl sulfate, leading to systematic under-quantification if the ortho isomer is the target analyte.

arylsulfatase enzymatic deconjugation metabolite recovery sample preparation

Dietary Biomarker Specificity for Whole Grain Rye Intake

In a randomized crossover intervention study (n=20 subjects, 2×4 week design), 2-aminophenol sulfate was identified as one of sixteen major urinary metabolites discriminating whole grain rye bread (RB) consumption from refined wheat bread (WB) intake. Quantitative fold-change analysis from a related whole grain intervention metabolomics dataset showed that 2-aminophenol sulfate exhibited a whole grain fold change of 1.92 (95% CI: 0.81–3.53) versus a refined grain fold change of 0.83 (95% CI: 0.46–1.39), with an FDR-corrected p-value of 0.003 and a Spearman correlation to whole grain intake of ρ=0.51 (p<0.0001) [1]. This contrasts with the commonly measured paracetamol sulfate (4-acetamidophenyl sulfate), which serves as a drug metabolism marker rather than a dietary biomarker, and 4-aminophenyl sulfate, which is primarily utilized as an occupational aniline exposure biomarker with a BEI threshold of 50 mg/L in urine [2]. The metabolic origin of 2-aminophenol sulfate is specifically linked to microbial degradation of benzoxazinoids present in rye, making it a unique biomarker for whole grain rye intake that is not confounded by pharmaceutical or occupational exposures [3].

nutritional metabolomics dietary biomarker whole grain rye bread exposome

Isomer-Specific Toxicity of Parent Aminophenols

The parent aminophenol isomers—from which the corresponding sulfate conjugates are derived—exhibit markedly different organ-specific toxicity profiles that directly affect the interpretation of urinary sulfate metabolite measurements. According to a comparative toxicological assessment by NIOSH/CDC, ortho-aminophenol (OAP) is converted to 2-aminophenoxazine-3-one and excreted as sulfate and glucuronide conjugates, with the critical toxicological effect being increased relative liver weight in male rats at 83 mg/kg-day (12-day oral exposure); no NOAEL could be identified [1]. In contrast, para-aminophenol (PAP) is oxidized by renal cytochrome P450 to p-benzoquinoneimine, which binds to renal protein and produces nephrotoxicity—manifested as brown urine, increased urinary epithelial cells, and proximal basophilic tubule changes—at 100 mg/kg-day with a NOAEL of 20 mg/kg-day (28-day oral exposure) [1]. Meta-aminophenol (MAP) targets yet a different profile (reduced body weight, tremors, increased serum bilirubin) at 240 mg/kg-day with a NOAEL of 80 mg/kg-day [1]. In carcinogenesis models, reciprocal modifying effects were also observed: OAP and PAP differentially modulated liver and kidney carcinogenesis initiated by N-ethyl-N-hydroxyethylnitrosamine [2]. These isomer-specific toxicological differences mean that urinary 2-aminophenyl sulfate and 4-aminophenyl sulfate are not interchangeable exposure biomarkers—each reports on exposure to a distinct toxicological entity with different target organ risks.

aminophenol toxicity isomer-specific organ targeting nephrotoxicity hepatotoxicity

SULT1A1 Probe Substrate Selectivity

In a comparative evaluation of in vitro probe substrates for the major human hepatic sulfotransferase SULT1A1, 2-aminophenol was demonstrated to be a more suitable and selective probe substrate than 4-nitrophenol for quantifying SULT1A1 activity in human liver preparations [1]. This selectivity advantage is directly relevant to o-aminophenyl sulfate because the compound is the sulfated product of 2-aminophenol via SULT1A1 catalysis. In a complementary bacterial arylsulfate sulfotransferase (ASST) system, 2-aminophenol served as a sulfate acceptor with 136% activity relative to the phenol baseline when using 4-nitrophenyl sulfate as the sulfate donor, quantitatively confirming that the ortho-aminophenol scaffold is recognized as a superior acceptor substrate by this enzyme class [2]. These findings establish that o-aminophenyl sulfate is not merely a passive metabolite but reflects a kinetically favorable enzyme-substrate interaction that distinguishes it from non-amino or para-amino phenylsulfate analogs.

SULT1A1 sulfotransferase probe substrate enzyme kinetics in vitro assay

Boyland-Sims Oxidation for Ortho-Specific Synthesis

The Boyland-Sims oxidation—the reaction of anilines with alkaline potassium persulfate followed by hydrolysis—produces predominantly ortho-aminophenyl sulfates as the primary isolable intermediates. This reaction was first systematically described by Boyland, Manson, and Sims in 1953, who demonstrated that the o-aminophenyl sulfate intermediate can be isolated and characterized from the persulfate oxidation of aniline and substituted anilines [1]. The reaction proceeds via an arylhydroxylamine-O-sulfate intermediate that rearranges to yield the ortho-sulfated product specifically; para substitution is not the predominant pathway under standard conditions [2]. This synthetic accessibility is directly relevant to pharmaceutical research: the oncolytic diarylsulfonylurea drug class (developed at Eli Lilly) undergoes metabolic breakdown to o-aminophenyl sulfate metabolites, and dedicated synthetic routes were developed to prepare these specific ortho-isomer reference standards for drug metabolism studies [3]. No equivalent, isomer-specific synthetic pathway exists for generating 3-aminophenyl sulfate or 4-aminophenyl sulfate from the corresponding aniline precursors via the same mechanism, making the ortho isomer uniquely accessible through this historical and industrially validated synthetic route.

Boyland-Sims oxidation o-aminophenyl sulfate synthesis sulfation synthetic chemistry

Research and Bioanalytical Application Scenarios


Quantitative Metabolomics for Dietary Intervention Studies

In nutritional metabolomics studies designed to assess compliance with whole grain rye-based dietary interventions, 2-aminophenyl sulfate should be procured as a dedicated quantitative reference standard. As demonstrated by Bondia-Pons et al. (2013), this metabolite is one of the key urinary markers discriminating rye bread from refined wheat bread consumption, with a whole grain fold change of 1.92 and a statistically robust correlation to intake (ρ=0.51, p<0.0001) [1]. Unlike paracetamol sulfate or other non-specific sulfated metabolites, 2-aminophenyl sulfate is mechanistically linked to microbial degradation of rye-derived benzoxazinoids, providing biological specificity that supports its use as a compliance biomarker in Nordic diet intervention trials [2].

Arylsulfatase Substrate Specificity and Method Validation

For laboratories developing or validating enzymatic deconjugation protocols for sulfated metabolite analysis, 2-aminophenyl sulfate serves as an essential negative control substrate. Its near-complete resistance to hydrolysis by Helix pomatia arylsulfatases—<20% by ASPC and 0% by Hp-AS, compared to 5% and 23.3% respectively for 4-aminophenyl sulfate [3]—makes it the reference compound of choice for establishing the false-negative rate of sulfatase-based sample preparation workflows. Any metabolomics method claiming comprehensive sulfated metabolite coverage must demonstrate awareness of, and correction for, the differential recovery of ortho-aminophenyl sulfates.

Isomer-Specific Human Biomonitoring for Exposure Assessment

In occupational and environmental health studies evaluating aromatic amine exposure, the choice between 2-aminophenyl sulfate and 4-aminophenyl sulfate as a urinary biomarker reference standard determines the toxicological inference that can be drawn. Because ortho-aminophenol targets the liver (LOAEL 83 mg/kg-day, no identified NOAEL) while para-aminophenol targets the kidney (NOAEL 20 mg/kg-day) [4], laboratories conducting isomer-specific biomonitoring must procure both reference standards independently to avoid conflating hepatotoxic and nephrotoxic exposure scenarios. This is particularly critical for studies involving mixed aniline exposures where the isomeric distribution of urinary metabolites provides the only non-invasive indicator of which toxicological pathway predominates.

SULT1A1 Activity Assay Development

For pharmaceutical and toxicology laboratories developing in vitro sulfotransferase activity assays, 2-aminophenol has been demonstrated to offer improved selectivity over 4-nitrophenol as a probe substrate for the major human hepatic enzyme SULT1A1 [5]. The corresponding product standard, o-aminophenyl sulfate, is therefore required for accurate quantification of SULT1A1 activity in human liver cytosol or recombinant enzyme preparations. Procurement of both the substrate (2-aminophenol) and the product standard (2-aminophenyl sulfate) as a matched pair enables robust kinetic characterization without the confounding broad specificity associated with 4-nitrophenol-based assays.

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